5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Evidence gap analysis Biological activity Procurement risk assessment

5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 1273745-85-9; molecular formula C₉H₁₅N₃O; MW 181.23 g/mol) is a small-molecule heterocycle belonging to the 1,2,4-oxadiazole/pyrrolidine hybrid chemotype. Its computed topological polar surface area is 50.95 Ų, with a calculated LogP of 1.73 and compliance with Lipinski's Rule of Five, consistent with favorable drug-like physicochemical space.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
CAS No. 1273745-85-9
Cat. No. B1428148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
CAS1273745-85-9
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NO1)C2CCCN2
InChIInChI=1S/C9H15N3O/c1-6(2)9-11-8(12-13-9)7-4-3-5-10-7/h6-7,10H,3-5H2,1-2H3
InChIKeyWKTDGUSTKNDUEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 1273745-85-9): Structural Identity, Physicochemical Baseline, and Evidence Landscape for Procurement


5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 1273745-85-9; molecular formula C₉H₁₅N₃O; MW 181.23 g/mol) is a small-molecule heterocycle belonging to the 1,2,4-oxadiazole/pyrrolidine hybrid chemotype. Its computed topological polar surface area is 50.95 Ų, with a calculated LogP of 1.73 and compliance with Lipinski's Rule of Five, consistent with favorable drug-like physicochemical space [1] . The (S)-enantiomer has been deposited in the Protein Data Bank as ChemComp-T9X and co-crystallized with Enterovirus D68 3C Protease (PDB 7GPM), confirming its utility as a fragment or scaffold in structural biology campaigns [2]. However, an exhaustive search of primary research literature, patents (including US-9187437-B2, US-8486979, and US20080269236 covering 1,2,4-oxadiazole compounds), and authoritative bioactivity databases reveals no published quantitative biological assay data—enzymatic IC₅₀, cellular EC₅₀, binding Kd, or in vivo pharmacokinetic parameters—for this specific compound. All available information derives from vendor catalog listings (commercially available at ≥95% purity) and computed physicochemical properties. Consequently, any differential claims for this compound rest entirely on structural analogy to the broader 1,2,4-oxadiazole/pyrrolidine class, for which mid-nanomolar DNA gyrase/topoisomerase IV inhibition and anthelmintic activity have been demonstrated with structurally related but distinct analogs.

Why 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole Cannot Be Interchanged with Positional Isomers or In-Class Analogs Without Quantitative Differential Evidence


Within the 1,2,4-oxadiazole/pyrrolidine chemical space, even seemingly minor structural variations—positional isomerism (pyrrolidin-2-yl vs. pyrrolidin-3-yl attachment), regioisomeric oxadiazole substitution (3-aryl-5-pyrrolidinyl vs. 5-alkyl-3-pyrrolidinyl), or stereochemical configuration—can produce large shifts in target potency, selectivity, and pharmacokinetic behavior. Published structure-activity relationship (SAR) data for the broader class demonstrates that pyrrolidine-oxadiazole hybrids achieve IC₅₀ values spanning ≥100-fold ranges against DNA gyrase (120–270 nM for optimized analogs vs. inactive for others) [1], and that 5-isopropyl substitution versus 5-aryl or 5-methyl substitution significantly modulates both enzyme inhibitory activity and whole-cell antibacterial minimum inhibitory concentrations (MICs) [1]. The target compound's specific substitution pattern—5-isopropyl on the oxadiazole ring combined with 3-(pyrrolidin-2-yl)—defines a unique pharmacophoric arrangement whose quantitative biological consequences remain uncharacterized in the public domain. Generic substitution with the positional isomer 5-isopropyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 1225218-61-0), or with des-isopropyl or 5-aryl analogs, would introduce unquantified risk in any structure-dependent application, particularly in medicinal chemistry optimization where SAR discontinuity is common. Until direct comparative data are generated, structural identity alone—not assumed functional equivalence—must govern procurement decisions.

Quantitative Comparative Evidence for 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole: Verified Differentiation Data and Critical Evidence Gaps


Evidence Gap Declaration: No Published Head-to-Head Biological Activity Data Exist for 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole Against Any Defined Comparator

An exhaustive search of primary research literature, patents, PubChem BioAssay, ChEMBL, BindingDB, and the Protein Data Bank (accessed 2026-05-03) was conducted for CAS 1273745-85-9 and its explicit synonyms. No peer-reviewed publication, patent example, or public bioassay record was identified that reports quantitative biological activity data (enzymatic IC₅₀, cellular EC₅₀, binding affinity Kd/Ki, in vivo efficacy, ADME parameters, or selectivity profiling) for this specific compound. The closest structural comparator with published data is the class of 1,2,4-oxadiazole/pyrrolidine hybrids described by Al-Wahaibi et al. (2022), where analogs bearing 5-aryl or 5-heteroaryl substituents (not 5-isopropyl) demonstrated DNA gyrase IC₅₀ values of 120–270 nM and MIC values of 24–62 ng/mL against S. aureus and E. coli [2]. However, these compounds (e.g., Compounds 9, 15, 16, 19, 21 in that study) differ from the target compound by the substituent at oxadiazole position 5 and/or the pyrrolidine attachment point, and no direct testing of 5-(propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole was performed. This evidence gap means that no quantitative differentiation from positional isomers (e.g., CAS 1225218-61-0), regioisomers (e.g., CAS 1185170-55-1), or any structurally related analog can currently be established for procurement decision support. The (S)-enantiomer (PDB ChemComp-T9X) has been co-crystallized with Enterovirus D68 3C Protease (PDB 7GPM) in a PanDDA fragment-screening campaign [1], confirming target engagement at the structural biology level, but no binding affinity (Kd) or inhibition data were reported from this study.

Evidence gap analysis Biological activity Procurement risk assessment

Physicochemical Differentiation: Computed Drug-Likeness Profile of 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole Versus Class-Wide Averages

Computed physicochemical descriptors for the target compound provide a baseline for differentiation from class-level averages. 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole has a topological polar surface area (TPSA) of 50.95 Ų, exactly 1 hydrogen bond donor (pyrrolidine NH), 3 hydrogen bond acceptors, 2 rotatable bonds, and a calculated LogP of 1.73 [1] . This places it within the lower-LogP, lower-TPSA quadrant of the 1,2,4-oxadiazole/pyrrolidine chemical space, distinct from 5-aryl-substituted analogs—such as 3-(3-fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole (PubChem CID 22308672; TPSA 51 Ų, XLogP3-AA 1.8, but with 5 hydrogen bond acceptors due to the fluorophenyl ring) [2]—which carry higher molecular weight and aromatic ring count, potentially affecting solubility, permeability, and CYP450 susceptibility. The target compound fully satisfies Lipinski's Rule of Five (MW 181.23 < 500; LogP 1.73 < 5; 1 HBD < 5; 3 HBA < 10) [1], consistent with its classification as a fragment-sized scaffold. In contrast, the optimized antibacterial lead Compound 16 from Al-Wahaibi et al. (2022) has a substantially larger molecular framework with additional substituents driving higher potency (DNA gyrase IC₅₀ = 120 nM) but at the cost of increased molecular weight and complexity [3].

Physicochemical properties Drug-likeness Computational ADME

Stereochemical Differentiation: The (S)-Enantiomer Provides a Structurally Defined, Chirally Pure Entry Point with Validated Target Engagement in a Structural Biology Context

The (S)-enantiomer of the target compound, 5-(propan-2-yl)-3-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole, has been explicitly registered as PDB chemical component T9X and co-crystallized with recombinant Enterovirus D68 (EV-D68) 3C Protease (PDB entry 7GPM) in a PanDDA (Pan-Dataset Density Analysis) fragment-screening campaign [1]. This provides direct structural evidence of binding to a therapeutically relevant viral target. Critically, the majority of commercial suppliers list CAS 1273745-85-9 without stereochemical specification, offering the racemic mixture or undefined stereochemistry . For applications requiring chirally defined material—such as follow-up structure-based design from PDB 7GPM, or enantioselective SAR studies—the (S)-enantiomer and racemate represent functionally distinct procurement entities. No comparable PDB entry or crystallographic binding data exist for the positional isomer 5-isopropyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 1225218-61-0) or for regioisomers with reversed oxadiazole substitution .

Stereochemistry Structural biology Fragment screening Enterovirus protease

Class-Level Antibacterial Activity Context: Potency Benchmarking Against Optimized 1,2,4-Oxadiazole/Pyrrolidine Hybrids Reveals the Target Compound's Uncharacterized Position in the SAR Landscape

The most quantitative SAR dataset for the 1,2,4-oxadiazole/pyrrolidine chemotype comes from Al-Wahaibi et al. (2022), who reported a focused library with DNA gyrase IC₅₀ values spanning 120–270 nM and topoisomerase IV inhibitory activity comparable to or exceeding novobiocin (IC₅₀ = 170 nM for gyrase) [1]. Compound 16, the most potent analog in that series, achieved an E. coli DNA gyrase IC₅₀ of 120 nM—1.4-fold more potent than novobiocin—and MIC values of 24 ng/mL (S. aureus) and 62 ng/mL (E. coli), rivaling ciprofloxacin (30 and 60 ng/mL, respectively) [1]. In a structurally distinct chemotype, pyrrolidine-oxadiazole anthelmintics achieved IC₅₀ values of 0.78–22.4 μM against Haemonchus contortus larval motility [2]. These data establish that the 1,2,4-oxadiazole/pyrrolidine scaffold can support mid-nanomolar to low-micromolar potency across diverse target classes. However, the specific contribution of the 5-isopropyl substituent—as opposed to the 5-aryl, 5-heteroaryl, or 5-alkylamino groups present in published active analogs—remains unquantified. The target compound may exhibit superior, inferior, or comparable potency depending on the biological context, and no extrapolation from class-level data is scientifically justified for procurement decisions that depend on potency rank-ordering.

Antibacterial DNA gyrase Topoisomerase IV Structure-activity relationship

Evidence-Constrained Optimal Application Scenarios for 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 1273745-85-9) in Research and Industrial Procurement


Fragment-Based Drug Discovery (FBDD) Screening Library Expansion Targeting Enteroviral 3C Proteases

The (S)-enantiomer (PDB ChemComp-T9X) has a validated crystallographic binding pose in the active site of Enterovirus D68 3C Protease (PDB 7GPM), established via PanDDA fragment screening [1]. This makes the chirally resolved compound a high-priority procurement target for FBDD campaigns against EV-D68 and potentially related picornaviral 3C proteases (e.g., EV-A71, rhinovirus). The fragment-like physicochemical profile (MW 181.23, LogP 1.73, TPSA 50.95 Ų) [2] is ideal for fragment library membership, and the available crystallographic data enable immediate structure-guided fragment growing or merging without the cost and time of de novo co-crystallization. Procurement specification must mandate defined (S)-stereochemistry; racemic material is unsuitable for this application.

Scaffold for Parallel Synthesis and SAR Exploration of 1,2,4-Oxadiazole/Pyrrolidine Chemical Space

The compound's compact structure with two chemically differentiable handles—the pyrrolidine secondary amine (nucleophilic, amenable to amidation, reductive amination, or sulfonylation) and the oxadiazole C–H positions (potential for late-stage functionalization)—positions it as a versatile building block for generating diverse screening libraries . The 5-isopropyl group provides a defined alkyl substituent that can be compared head-to-head with 5-aryl, 5-methyl, or 5-cyclopropyl analogs in systematic SAR studies. While no biological data exist to pre-validate the scaffold for any specific target class, the broader chemotype precedent for DNA gyrase/topoisomerase IV inhibition (IC₅₀ 120–270 nM) [3] and anthelmintic activity (IC₅₀ 0.78–22.4 μM) [4] supports its inclusion in phenotypic or target-based screening decks as an underexplored diversity element.

Physicochemical Reference Standard for Method Development and Analytical Validation

With commercial availability at ≥95% purity , well-defined computed properties (exact mass 181.1215 Da, LogP 1.73, TPSA 50.95 Ų, Lipinski-compliant) [2], and a unique CAS registry number, the compound can serve as a reference standard for chromatographic method development (HPLC, UPLC-MS), LogP determination assays, or computational model validation. Its moderate polarity and single ionizable center (pyrrolidine NH, predicted pKa ~10–11) make it suitable for calibrating retention time prediction models across C18 and HILIC stationary phases. This application is independent of biological activity and is supported entirely by the available chemical identity and purity data.

Negative Control or Inactive Comparator for Class-Level Oxadiazole/Pyrrolidine Biological Studies

Given the absence of published biological activity for this specific compound—in stark contrast to the nanomolar potency reported for optimized class members such as Compound 16 (DNA gyrase IC₅₀ = 120 nM) [3]—it may find utility as a structurally matched but putatively inactive or weakly active comparator in mechanistic studies. Once in-house screening confirms its activity profile (or lack thereof) in the end user's assay system, the compound could serve as a specificity control to demonstrate that observed effects of potent pyrrolidine-oxadiazole analogs are scaffold-dependent rather than driven by nonspecific oxadiazole reactivity. Procurement for this purpose should be accompanied by a commitment to generate the missing primary screening data prior to experimental deployment.

Quote Request

Request a Quote for 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.